molecular formula C3H3ClF4O B1455611 3-Chloro-2,2,3,3-tetrafluoropropan-1-ol CAS No. 20411-83-0

3-Chloro-2,2,3,3-tetrafluoropropan-1-ol

Cat. No. B1455611
CAS RN: 20411-83-0
M. Wt: 166.5 g/mol
InChI Key: SSNVJNPCIZQFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,2,3,3-tetrafluoropropan-1-ol , also known by its IUPAC name 3-chloro-2,2,3,3-tetrafluoro-1-propanol , is a chemical compound with the molecular formula C3H3ClF4O . It is a colorless liquid with a molecular weight of approximately 166.5 g/mol . This compound contains chlorine, fluorine, and hydroxyl functional groups.

Scientific Research Applications

Environmental Impact and Health Risks of Fluorinated Alternatives

Research on per- and polyfluoroalkyl substances (PFASs) and their alternatives has highlighted the environmental persistence, bioaccumulation, and potential toxicity of these compounds. Alternatives to traditional PFASs, including various fluorinated ethers, have been investigated for their environmental behavior and potential health risks. These studies indicate that while alternatives are sought to reduce the environmental footprint, the substitutes also carry significant environmental and health implications, necessitating further toxicological studies to ascertain their safety (Yu Wang et al., 2019).

Industrial Applications and Environmental Safety

The development of novel fluorinated compounds for industrial applications, including as intermediates in chemical synthesis and material science, is an area of active research. The environmental safety and potential for resource utilization of waste gases from industrial processes, such as CHF3, are also significant areas of study. These investigations aim to transform potentially harmful waste into valuable industrial inputs while mitigating environmental impacts (Han Wenfen, 2014).

Chemical Synthesis and Catalysis

The synthesis and application of highly potent solid Lewis acids like aluminium chlorofluoride (ACF) and bromofluoride (ABF) are pivotal in various chemical syntheses and catalytic processes. These materials, known for their extraordinary acid strength, facilitate numerous reactions, including those involving chlorinated and fluorinated compounds. Research into these materials' structure, synthesis, and catalytic properties continues to expand their application in industrial chemistry (T. Krahl & E. Kemnitz, 2006).

properties

IUPAC Name

3-chloro-2,2,3,3-tetrafluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4O/c4-3(7,8)2(5,6)1-9/h9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNVJNPCIZQFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,2,3,3-tetrafluoropropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,2,3,3-tetrafluoropropan-1-ol
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Reactant of Route 3
3-Chloro-2,2,3,3-tetrafluoropropan-1-ol
Reactant of Route 4
3-Chloro-2,2,3,3-tetrafluoropropan-1-ol
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
3-Chloro-2,2,3,3-tetrafluoropropan-1-ol

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